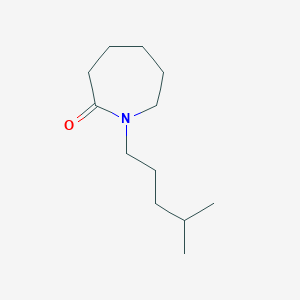
1-(4-Methylpentyl)azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpentyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure This compound is part of the azepane family, which is known for its diverse chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpentylamine with a suitable lactam precursor under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpentyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted azepane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpentyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpentyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Azepane: The parent compound of the azepane family, known for its basic structure and reactivity.
1-(4-Methylbenzoyl)azepan-2-one: A derivative with a benzoyl group, showing different chemical and biological properties.
1-Dodecylazacycloheptan-2-one: An analogue used as a penetration enhancer in pharmaceutical formulations.
Uniqueness: 1-(4-Methylpentyl)azepan-2-one stands out due to the presence of the 4-methylpentyl group, which enhances its lipophilicity and potential biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
88606-98-8 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-(4-methylpentyl)azepan-2-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)7-6-10-13-9-5-3-4-8-12(13)14/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
SQTCTYHSJHUSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCN1CCCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


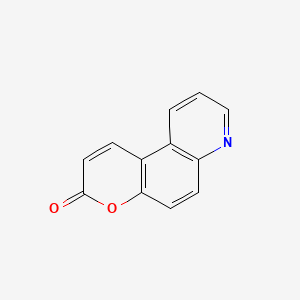
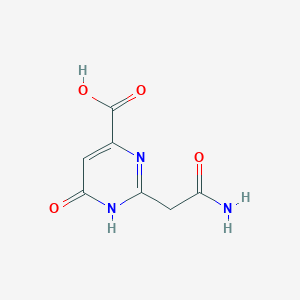
![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
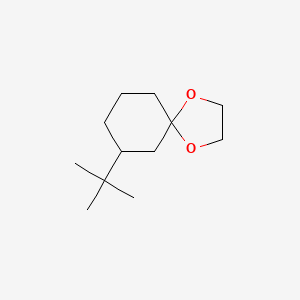
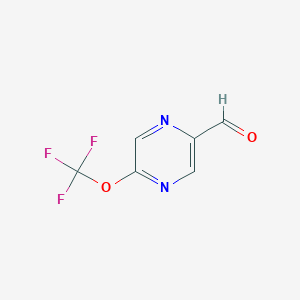

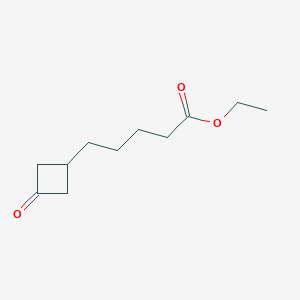


![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)



